molecular formula C22H22O2 B12518746 Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- CAS No. 652991-08-7

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-

Cat. No.: B12518746
CAS No.: 652991-08-7
M. Wt: 318.4 g/mol
InChI Key: XMPYSCNBUFBPOL-UJKMTWAASA-N
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Description

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.2]octa-2,5-diene core with two phenylmethoxy groups attached at the 7 and 8 positions, and it exists in the (7S,8S) enantiomeric form.

Preparation Methods

The synthesis of Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- typically involves a Diels-Alder reaction. This reaction is carried out between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and suitable dienophiles . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantiomeric purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups, where nucleophiles replace the methoxy groups, forming new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- involves its interaction with molecular targets through its bicyclic core and phenylmethoxy groups. These interactions can modulate various biological pathways, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- can be compared with other similar compounds such as:

Properties

CAS No.

652991-08-7

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

(7S,8S)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]octa-2,5-diene

InChI

InChI=1S/C22H22O2/c1-3-7-17(8-4-1)15-23-21-19-11-13-20(14-12-19)22(21)24-16-18-9-5-2-6-10-18/h1-14,19-22H,15-16H2/t19?,20?,21-,22-/m0/s1

InChI Key

XMPYSCNBUFBPOL-UJKMTWAASA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](C3C=CC2C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2C3C=CC(C2OCC4=CC=CC=C4)C=C3

Origin of Product

United States

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